Cyclopentylmalonic acid

CAS No.: 5660-81-1

Cat. No.: VC2405476

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5660-81-1 |

|---|---|

| Molecular Formula | C8H12O4 |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | 2-cyclopentylpropanedioic acid |

| Standard InChI | InChI=1S/C8H12O4/c9-7(10)6(8(11)12)5-3-1-2-4-5/h5-6H,1-4H2,(H,9,10)(H,11,12) |

| Standard InChI Key | DRHLPIHNSBNMFF-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)C(C(=O)O)C(=O)O |

| Canonical SMILES | C1CCC(C1)C(C(=O)O)C(=O)O |

Introduction

Chemical Structure and Properties

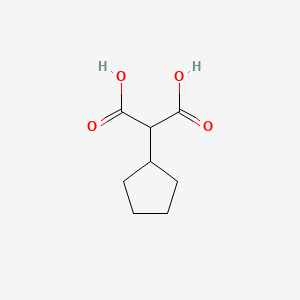

Cyclopentylmalonic acid, also known as 2-cyclopentylpropanedioic acid or cyclopentanemalonic acid, is a substituted malonic acid derivative consisting of a cyclopentyl group attached to the α-carbon of malonic acid . It represents an important class of dicarboxylic acids with unique structural features.

Basic Identification

| Property | Value |

|---|---|

| CAS Number | 5660-81-1 |

| Molecular Formula | C8H12O4 |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | 2-cyclopentylpropanedioic acid |

| Physical Form | Crystalline Powder |

| Color | White |

| Melting Point | 162°C |

| Purity (Commercial) | ≥98.0% (T) |

Table 1: Basic identification and properties of cyclopentylmalonic acid

Physical and Chemical Properties

Cyclopentylmalonic acid exists as a white crystalline powder at room temperature with a melting point of 162°C . The compound possesses two carboxylic acid groups, making it diprotic with estimated pKa values of approximately 2.8 and 5.7 . Like other malonic acid derivatives, it shows relatively high acidity compared to monocarboxylic acids due to the inductive effect of having two carboxyl groups in close proximity.

The compound exhibits solubility in polar organic solvents such as chloroform and methanol, while being less soluble in non-polar solvents . Its chemical reactivity is primarily governed by the presence of two carboxylic acid groups and the cyclopentyl substituent, which imparts unique stereochemical properties to the molecule.

Synthesis Methods

Several synthetic routes have been developed for the preparation of cyclopentylmalonic acid, with each method offering distinct advantages depending on the desired scale and available starting materials.

Alkylation of Diethyl Malonate

The most common synthetic approach involves the alkylation of diethyl malonate with a suitable cyclopentyl halide, followed by hydrolysis of the diester and acidification. The reaction typically proceeds via the following steps:

-

Formation of the enolate of diethyl malonate using a base (commonly sodium ethoxide)

-

Nucleophilic substitution with a cyclopentyl halide

-

Hydrolysis of the diester to yield the dicarboxylic acid

This approach leverages the acidic nature of the α-hydrogen in diethyl malonate, allowing for facile deprotonation and subsequent alkylation.

Cycloalkane Carboxylic Acid Synthesis

For direct laboratory synthesis, cyclopentylmalonic acid can be prepared by reacting diethyl malonate with sodium alkoxide, followed by reaction with a cyclopentyl halide. The reaction mixture is typically heated to 50-55°C for optimal yields, and the intermediate ester is hydrolyzed with concentrated hydrochloric acid and ethyl acetate at 55-65°C . This method provides relatively high yields and purity of the target compound.

Industrial Production

On an industrial scale, cyclopentylmalonic acid is often produced through the hydrolysis of diethyl cyclopentylmalonate . The esterification of cyclopentylmalonic acid with ethanol in the presence of an acid catalyst produces the diester, which can be hydrolyzed back to the diacid under controlled conditions. This bidirectional approach allows for flexible manufacturing based on market demands for either the acid or its esters.

Chemical Reactions

Cyclopentylmalonic acid participates in a variety of chemical reactions characteristic of dicarboxylic acids, with some reactions being influenced by the presence of the cyclopentyl group.

Decarboxylation

One of the most significant reactions of cyclopentylmalonic acid is decarboxylation, where it loses one carboxyl group upon heating to form cyclopentylacetic acid :

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Cyclopentylmalonic acid | Heat (>140°C) | Cyclopentylacetic acid + CO2 | High |

Table 2: Decarboxylation reaction of cyclopentylmalonic acid

The decarboxylation occurs through a cyclic transition state mechanism, where the cyclopentyl group provides stabilization to the intermediate, facilitating the elimination of carbon dioxide.

Esterification

Cyclopentylmalonic acid readily undergoes esterification with alcohols to form mono or diesters:

| Reactant | Conditions | Product |

|---|---|---|

| Cyclopentylmalonic acid | Ethanol, H+ catalyst | Diethyl cyclopentylmalonate |

| Cyclopentylmalonic acid | Methanol, H+ catalyst | Dimethyl cyclopentylmalonate |

Table 3: Esterification reactions of cyclopentylmalonic acid

The diethyl ester of cyclopentylmalonic acid (diethyl cyclopentylmalonate) is particularly important as it serves as an intermediate in various synthetic routes and has applications in pharmaceutical synthesis.

Acid-Base Reactions

As a dicarboxylic acid, cyclopentylmalonic acid forms salts with bases, with the possibility of forming both mono and disalts depending on the stoichiometry:

| Reactant | Base | Product |

|---|---|---|

| Cyclopentylmalonic acid | 1 eq. NaOH | Sodium hydrogen cyclopentylmalonate |

| Cyclopentylmalonic acid | 2 eq. NaOH | Disodium cyclopentylmalonate |

Table 4: Acid-base reactions of cyclopentylmalonic acid

These salts often show improved water solubility compared to the parent acid and can serve as useful intermediates in aqueous-based reactions.

Applications in Organic Synthesis

Cyclopentylmalonic acid serves as a valuable building block in organic synthesis, particularly for the preparation of cyclopentyl-containing compounds with biological activity.

Synthesis of Specialized Carboxylic Acids

Biological Activity

Recent research has explored the biological activity of cyclopentylmalonic acid and its derivatives, revealing potential applications in pharmacology.

Anti-inflammatory Properties

Derivatives of cyclopentylmalonic acid have demonstrated anti-inflammatory properties through the inhibition of inflammatory mediators. This activity suggests potential applications in the development of anti-inflammatory drugs, particularly for conditions such as arthritis and other inflammatory disorders.

Antimicrobial Effects

Studies have shown that certain derivatives of cyclopentylmalonic acid possess antimicrobial activity against various pathogens. This property is particularly relevant in the context of developing new antibacterial agents to address the growing challenge of antibiotic resistance.

Central Nervous System Activity

Preliminary research indicates that cyclopentylmalonic acid derivatives may exhibit sedative and analgesic properties, suggesting potential applications in the treatment of pain and anxiety disorders. These effects are likely mediated through the modulation of neuronal activity, though the specific mechanisms require further investigation.

Analytical Methods

Various analytical techniques have been developed for the characterization and quantification of cyclopentylmalonic acid in different matrices.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation of cyclopentylmalonic acid. The 1H NMR spectrum typically shows characteristic signals for the cyclopentyl protons and the acidic protons of the carboxyl groups. Similarly, 13C NMR provides valuable information about the carbon skeleton, with distinctive signals for the carboxyl carbons at approximately 170 ppm.

Infrared (IR) spectroscopy is useful for identifying functional groups, with the carboxyl groups showing characteristic absorption bands at around 1700-1740 cm-1 for C=O stretching and broad bands at 2500-3300 cm-1 for O-H stretching.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the quantitative analysis of cyclopentylmalonic acid. For GC analysis, derivatization is often necessary to improve volatility, typically through the formation of trimethylsilyl derivatives of the carboxyl groups.

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of cyclopentylmalonic acid. The molecular ion peak corresponds to m/z 172, with characteristic fragmentation patterns involving the loss of -OH and -COOH groups.

Future Research Directions

Several promising avenues for future research on cyclopentylmalonic acid have emerged from recent studies.

Medicinal Chemistry Applications

The biological activities observed in cyclopentylmalonic acid derivatives warrant further investigation for potential pharmaceutical applications. Structure-activity relationship studies could lead to the development of more potent and selective compounds for specific therapeutic targets.

Green Chemistry Approaches

Developing environmentally friendly synthesis methods for cyclopentylmalonic acid remains an important goal. This includes exploring biocatalytic routes, which could potentially offer higher stereoselectivity and reduced environmental impact compared to traditional chemical methods.

Novel Derivatives and Applications

The exploration of novel derivatives of cyclopentylmalonic acid, such as those incorporating additional functional groups or heterocyclic structures, could expand its utility in organic synthesis and reveal new applications in materials science or catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume